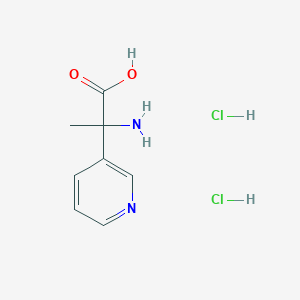

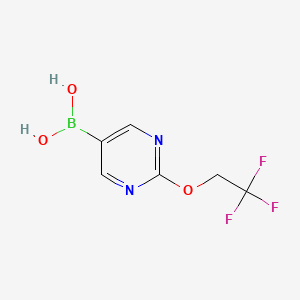

2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride” is a derivative of propanoic acid . It is also known as “(S)-2-Amino-3- (pyridin-3-yl)propanoic acid dihydrochloride” with the CAS Number: 93960-20-4 . It has a molecular weight of 239.1 .

Molecular Structure Analysis

The IUPAC name of this compound is “(2S)-2-amino-3- (3-pyridinyl)propanoic acid dihydrochloride” and its InChI Code is "1S/C8H10N2O2.2ClH/c9-7 (8 (11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2, (H,11,12);2*1H/t7-;;/m0…/s1" . This information can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a light yellow solid . It is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Fluorescence Properties

A study by Girgis et al. (2004) involved the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through a reaction involving 2-bromo-3-pyridinecarbonitriles and α-amino acid ester hydrochloride. This process led to the creation of compounds with notable fluorescence properties, some of which exhibited considerable antibacterial activity Girgis, A. S., Kalmouch, A., & Hosni, H. (2004). Amino Acids.

Coordination Chemistry and Ligand Properties

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their utility as ligands. These compounds, serving as versatile terpyridine analogues, have been employed in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions Halcrow, M. (2005). Coordination Chemistry Reviews.

Enzymatic Synthesis of Key Intermediates

Chen et al. (2011) explored enzymatic routes to synthesize (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for an antidiabetic drug. They employed (R)-amino acid oxidase and (S)-aminotransferase, achieving high yield and enantiomeric excess, showcasing the potential of biocatalysis in synthesizing complex molecules with pharmaceutical relevance Chen, Y., Goldberg, S., Hanson, R., Parker, W., Gill, I., Tully, T., Montana, M. A., Goswami, A., & Patel, R. N. (2011). Organic Process Research & Development.

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-pyridin-3-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-8(9,7(11)12)6-3-2-4-10-5-6;;/h2-5H,9H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGNNDNKNQMVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)

![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)

![2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2564477.png)

![1,3-Benzothiazol-2-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2564482.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)

![4-tert-butyl-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2564492.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2564493.png)